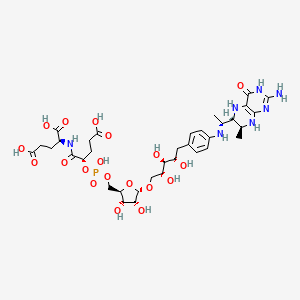![molecular formula C115H179N35O27S2 B1178144 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole CAS No. 133443-76-2](/img/new.no-structure.jpg)
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole is a complex organic compound with the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol . This compound is characterized by its unique structure, which includes a hexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole core with two phenyl groups attached at positions 2 and 8 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole involves a multi-step process that includes the reaction of various starting materials. The detailed synthetic route typically involves the following steps:
Formation of the Hexahydro-4H-di[1,3]dioxino[5,4-b4,5-d]pyrrole Core: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases as catalysts.
Introduction of Phenyl Groups: The phenyl groups are introduced at positions 2 and 8 through electrophilic aromatic substitution reactions. Common reagents used in this step include phenyl halides and Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Phenyl halides, Lewis acids, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
科学研究应用
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound interacts with a variety of receptors and enzymes, including:
Cannabinoid Receptor CB1: Modulation of this receptor may contribute to its neuroprotective and anti-inflammatory effects.
Adenosine A2A Receptor: Interaction with this receptor may play a role in its antioxidant and antitumor activities.
Acetylcholinesterase: Inhibition of this enzyme may contribute to its potential therapeutic effects in neurodegenerative diseases.
相似化合物的比较
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole can be compared with other similar compounds, such as:
Hexahydro-4H-di[1,3]dioxino[5,4-b4,5-d]pyrrole: Lacks the phenyl groups, resulting in different chemical and biological properties.
2,8-Diphenyl-4H-di[1,3]dioxino[5,4-b4,5-d]pyrrole: Lacks the hexahydro core, leading to variations in reactivity and stability.
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b4,5-d]imidazole: Contains an imidazole ring instead of a pyrrole ring, resulting in different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that make it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
133443-76-2 |
|---|---|
分子式 |
C115H179N35O27S2 |
分子量 |
0 |
同义词 |
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid](/img/structure/B1178079.png)
